Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2beta,3beta,4alpha,20beta)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

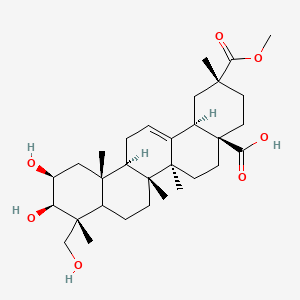

The compound “Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, (2beta,3beta,4alpha,20beta)-” is a highly complex organic molecule. It features multiple chiral centers, hydroxyl groups, and a carboxylic acid functional group. Such compounds are often of interest in fields like medicinal chemistry and organic synthesis due to their intricate structures and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including the formation of the core tetradecahydropicene structure, followed by the introduction of various functional groups. Key steps might include:

Cyclization reactions: to form the polycyclic core.

Hydroxylation: to introduce hydroxyl groups.

Esterification: to form the methoxycarbonyl group.

Carboxylation: to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production would require optimization of each step to maximize yield and purity. This might involve:

Catalysts: to improve reaction efficiency.

Purification techniques: such as chromatography to isolate the desired product.

Scale-up processes: to transition from laboratory to industrial-scale production.

化学反応の分析

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Biological Activities

1. Antimicrobial Properties

Oleanolic acid derivatives exhibit notable antimicrobial effects. Studies have demonstrated that compounds derived from oleanolic acid can inhibit the growth of various pathogens. For instance, derivatives have shown effectiveness against Porphyromonas gingivalis, a bacterium implicated in periodontal disease . Additionally, certain metabolites produced through microbial transformation have displayed enhanced cytotoxicity against cancer cell lines such as HeLa .

2. Anti-inflammatory Effects

Research indicates that oleanolic acid derivatives possess anti-inflammatory properties. Hydroxylation at specific positions (e.g., C21) has been shown to enhance the anti-inflammatory activity of these compounds . This makes them promising candidates for developing treatments for inflammatory diseases.

3. Antioxidant Activity

Oleanolic acid and its derivatives are known for their antioxidant properties. They can scavenge free radicals and mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage and various chronic diseases .

Agricultural Applications

1. Natural Pesticides

The antimicrobial properties of oleanolic acid derivatives extend to agricultural applications as natural pesticides. Their ability to inhibit pathogenic microorganisms can be utilized in crop protection strategies to reduce reliance on synthetic pesticides.

2. Plant Growth Regulators

Certain oleanolic acid derivatives have been explored as plant growth regulators due to their influence on plant metabolism and growth processes. They may enhance stress resistance in plants and improve yield under adverse conditions .

Biotransformation Processes

1. Microbial Transformation

Microbial biotransformation of oleanolic acid has been extensively studied to produce various hydroxylated metabolites with enhanced biological activities. For example, the use of Streptomyces griseus has led to the production of several bioactive derivatives including 3-oxo-olean-12-en-28-oic acid and its hydroxylated forms . These transformations not only increase the structural diversity of triterpenoids but also enhance their pharmacological profiles.

2. Enzymatic Synthesis

Enzymatic processes involving specific microbial strains can facilitate the regioselective hydroxylation of oleanolic acid derivatives. This method is advantageous for producing compounds with desired functional groups while minimizing by-products .

Case Studies

| Study | Microbial Strain | Transformation Product | Biological Activity |

|---|---|---|---|

| Zhu et al., 2020 | Trichothecium roseum | 7β,15α-dihydroxy-3-oxo-olean-12-en-28-oic acid | Antimicrobial |

| Guo et al., 2020 | Absidia glauca | 1β-hydroxy-3-oxo-olean-11-en-28-oic acid | Cytotoxic against HeLa cells |

| Gong et al., 2020 | Mucor rouxii | 3β,30-dihydroxyolean-12-en-28-oic acid | Anti-inflammatory |

作用機序

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with:

Enzymes: Inhibiting or activating enzyme activity.

Receptors: Binding to receptors and modulating their activity.

Pathways: Affecting biochemical pathways through various interactions.

類似化合物との比較

Similar Compounds

Steroids: Similar polycyclic structures.

Terpenoids: Similar functional groups and biological activities.

Uniqueness

Structural complexity: More chiral centers and functional groups.

Potential biological activity: Unique interactions with biological targets.

This outline provides a comprehensive overview of the compound and its potential applications

生物活性

Olean-12-ene-28,29-dioic acid, 2,3,23-trihydroxy-, 29-methyl ester, characterized by its complex structure and biological properties, is a triterpenoid known for its diverse pharmacological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound belongs to the oleanane family of triterpenoids, which are characterized by a pentacyclic structure. Its specific configuration includes multiple hydroxyl groups that contribute to its biological activity. The presence of these functional groups often enhances the compound's interaction with biological targets.

1. Anti-inflammatory Effects

Research indicates that oleanolic acid derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and pathways such as nuclear factor kappa B (NF-κB) signaling. This action is crucial in preventing chronic inflammatory diseases and conditions related to oxidative stress .

2. Antitumor Activity

Oleanolic acid and its derivatives have demonstrated potent antitumor effects across various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against human leukemia cells (K562, HEL) and hepatocellular carcinoma (HCC) cells.

- Mechanism of Action : It induces apoptosis through mitochondrial pathways and modulates signaling pathways involved in cell proliferation and survival .

3. Antimicrobial Properties

Studies have highlighted the antimicrobial potential of oleanolic acid derivatives against various pathogens. For example:

- Microbial Activity : Compounds derived from oleanolic acid showed inhibitory effects on bacteria such as Porphyromonas gingivalis and fungi like Trichophyton rubrum.

- Biotransformation : Microbial transformations of oleanolic acid have resulted in metabolites with enhanced antimicrobial activity compared to the parent compound .

Case Studies

- Study on HepG2 Cells : A derivative of oleanolic acid was shown to induce apoptosis in HepG2 cells through reactive oxygen species (ROS) generation and mitogen-activated protein kinase (MAPK) pathway modulation .

- In Vivo Studies : Synthetic derivatives such as CDDO-Me have been evaluated in rodent models for their antiangiogenic properties and ability to suppress tumor growth .

Data Tables

特性

IUPAC Name |

(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O7/c1-26(25(37)38-6)11-13-31(24(35)36)14-12-29(4)18(19(31)15-26)7-8-22-27(2)16-20(33)23(34)28(3,17-32)21(27)9-10-30(22,29)5/h7,19-23,32-34H,8-17H2,1-6H3,(H,35,36)/t19-,20+,21?,22-,23+,26-,27+,28+,29-,30-,31+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJWWQALTIKOAG-FNYJWBFDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。